Josiphos SL-J009-2

Description

Significance of Homogeneous Catalysis in Enantioselective Synthesis

Homogeneous catalysis is a cornerstone of modern synthetic chemistry, a field in which the catalyst exists in the same phase as the reactants. This approach is particularly significant in enantioselective synthesis, the process of preferentially creating one of two enantiomers—mirror-image, non-superimposable molecules—of a chiral compound. The ability to control stereochemistry is paramount in various industries, especially pharmaceuticals, where different enantiomers of a drug can have vastly different physiological effects.

The power of homogeneous catalysis lies in the use of transition metal complexes, where a central metal atom is surrounded by organic molecules called ligands. wikiwand.com Chiral phosphine (B1218219) ligands, a prominent class of these organic molecules, are instrumental in transferring chirality to the catalytic process. scbt.com By creating a chiral environment around the metal center, these ligands can direct a reaction to favor the formation of one enantiomer over the other, often with high selectivity. scbt.com This method is highly efficient and atom-economical, making it a "green" and sustainable strategy for producing optically active compounds. The design and synthesis of these modular chiral ligands have enabled the fine-tuning of catalyst properties to achieve high activity and efficiency in a wide range of chemical transformations.

Evolution and Impact of the Josiphos Ligand Family in Catalysis

The Josiphos ligands are a highly successful and versatile class of chiral diphosphine ligands widely employed in asymmetric catalysis. wikipedia.orgchemscene.com Their development began in the early 1990s at Ciba (now Novartis) Central Research Laboratories, where a team led by Antonio Togni was investigating ferrocenyl ligands. wikiwand.com A breakthrough occurred when technician Josi Puleo synthesized the first Josiphos ligands containing secondary phosphines. wikiwand.com

These new ligands demonstrated remarkable success in various catalytic reactions. wikipedia.org One of the most notable early achievements was their application in the rhodium-catalyzed hydrogenation of an enamide, which achieved an enantiomeric excess (e.e.) of over 99%. wikiwand.com This high level of stereocontrol underscored the potential of the Josiphos family.

A landmark industrial application of a Josiphos ligand is in the production of (S)-metolachlor, the active ingredient in a widely used herbicide. wikipedia.org The synthesis involves the enantioselective hydrogenation of an imine. The use of a Josiphos-based catalyst in this process results in 100% conversion and a high turnover number, making it the largest-scale application of enantioselective hydrogenation, with over 10,000 tons of the desired product produced annually. wikipedia.org The success and broad applicability of the Josiphos family have established them as "privileged ligands" in the field of asymmetric catalysis. wikiwand.comresearchgate.net

Specific Context of Josiphos SL-J009-2 within the Josiphos Family

The Josiphos ligand family is characterized by its modularity, allowing for the synthesis of a wide array of derivatives with varying steric and electronic properties. researchgate.net This tunability is achieved by modifying the phosphine groups attached to the ferrocene (B1249389) backbone. The general naming convention for these ligands is (R)-(S)-R₂PF-PR'₂, indicating the stereochemistry and the different phosphine substituents. wikipedia.org

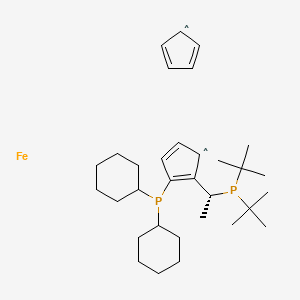

This compound is a specific member of this extensive family. It is chemically defined as (S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine. solvias.com This structure features bulky and electron-donating alkylphosphine groups (dicyclohexylphosphino and di-tert-butylphosphine), which are known to influence the catalytic activity and selectivity.

This compound, like other members of its family, is used as a ligand in transition metal-catalyzed reactions. It can be incorporated into a palladium complex to form a palladacycle, such as this compound-G3-palladacycle. These palladacycles are particularly effective catalysts for a variety of cross-coupling reactions, including the Buchwald-Hartwig, Heck, Suzuki-Miyaura, and Sonogashira reactions. sigmaaldrich.com The specific combination of the chiral Josiphos ligand and the metal center allows for precise control over the catalytic transformation, leading to high yields and enantioselectivities in the synthesis of complex molecules.

Compound Data Tables

This compound

| Property | Value | Source |

| Chemical Name | (S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | solvias.com |

| CAS Number | 1246841-00-8 | solvias.com |

| Molecular Formula | C₃₂H₅₂FeP₂ | solvias.com |

| Molecular Weight | 554.56 g/mol | solvias.com |

This compound-G3-palladacycle

| Property | Value | Source |

| Chemical Name | This compound-G3-palladacycle | |

| Empirical Formula (Hill Notation) | C₄₅H₆₄FeNO₃P₂PdS | |

| Molecular Weight | 923.27 g/mol | |

| MDL Number | MFCD27978424 | |

| Appearance | Solid |

Properties

Molecular Formula |

C32H52FeP2 |

|---|---|

Molecular Weight |

554.5 g/mol |

InChI |

InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m1../s1 |

InChI Key |

FFFWTQLOUUWUJJ-GHVWMZMZSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |

Canonical SMILES |

CC(C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |

Origin of Product |

United States |

Synthesis and Structural Considerations of Josiphos Sl J009 2

Synthetic Methodologies for Josiphos Ligand Architectures

The construction of Josiphos ligands, including SL-J009-2, is a modular process that hinges on the strategic assembly of a chiral ferrocene (B1249389) backbone and the sequential introduction of distinct phosphine (B1218219) moieties. This approach allows for a high degree of tunability, enabling the synthesis of a diverse library of ligands with tailored steric and electronic properties.

Approaches to Chiral Ferrocene Scaffolds

The synthesis of Ugi's amine itself is a well-established process, often involving the resolution of a racemic mixture to obtain the desired enantiomerically pure starting material. rsc.org This enantiopure amine serves as a versatile building block for the construction of a wide array of Josiphos ligands. rsc.org

Introduction of Phosphine Moieties and Side-Chain Modifications

With the enantiopure Ugi's amine in hand, the synthesis of Josiphos SL-J009-2 proceeds through a two-step sequence involving the introduction of two different phosphine groups. rsc.org The first step involves a diastereoselective ortho-lithiation of the ferrocene backbone, directed by the chiral dimethylaminoethyl group, followed by the reaction with a suitable chlorophosphine, in this case, chlorodicyclohexylphosphine. This step establishes the dicyclohexylphosphino group on the cyclopentadienyl (B1206354) ring. rsc.org

The second crucial step is the substitution of the dimethylamino group with a second, different phosphine moiety. For this compound, this involves the introduction of a di-tert-butylphosphine (B3029888) group. This substitution reaction typically proceeds with retention of configuration at the stereogenic carbon atom of the side chain. nih.gov The use of acetic acid as a solvent has been noted to be beneficial for achieving good yields in this step. sigmaaldrich.com This modular, two-step approach is a hallmark of Josiphos ligand synthesis, allowing for the systematic variation of the phosphine substituents to fine-tune the ligand's properties for specific catalytic applications. rsc.org

Stereochemical Control in Josiphos Ligand Synthesis

The remarkable efficacy of Josiphos ligands in asymmetric catalysis is intrinsically linked to their well-defined three-dimensional structure, which is a direct consequence of precise stereochemical control during their synthesis.

Stereoselective Synthesis of Josiphos-Type Ligands

The synthesis of Josiphos ligands is inherently stereoselective. The chirality of the starting Ugi's amine dictates the planar chirality of the ferrocene backbone during the initial ortho-lithiation step. rsc.org Subsequently, the introduction of the second phosphine group occurs with retention of configuration at the ethyl side-chain's stereocenter. nih.gov This sequence of stereocontrolled reactions ensures the formation of a specific diastereomer of the Josiphos ligand. For this compound, the specific combination of (S)-Ugi's amine as the starting material and the sequential introduction of the phosphine groups leads to the desired (S)-1-[(R)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine configuration. The (R,S) diastereomers, and their enantiomers, have been observed to often provide higher yields and enantioselectivities compared to the (R,R) diastereomers in many catalytic reactions. sigmaaldrich.com

Strategies for Controlling Stereogenic Phosphorus Atoms

While the primary sources of chirality in this compound are the planar chirality of the ferrocene backbone and the stereogenic carbon in the ethyl side chain, it is also possible to synthesize Josiphos-type ligands with additional stereogenic phosphorus atoms. wikipedia.org This adds another layer of complexity and potential for fine-tuning the ligand's catalytic performance. The stereoselective synthesis of P-stereogenic Josiphos derivatives can be achieved by the sequential addition of different aryl or alkyl groups to a dichlorophosphine, with the stereochemical outcome being influenced by the existing chiral elements within the ferrocene scaffold. wikipedia.org

Structural Features Influencing Catalytic Performance

The catalytic activity and selectivity of metal complexes derived from this compound are a direct consequence of its unique structural attributes. The combination of a rigid ferrocene backbone with two distinct and bulky phosphine groups creates a well-defined and sterically demanding chiral pocket around the metal center.

The dicyclohexylphosphino and di-tert-butylphosphine moieties impart significant steric bulk, which plays a crucial role in controlling the approach of substrates to the catalytic center, thereby influencing the enantioselectivity of the reaction. sigmaaldrich.com Furthermore, the electronic properties of these phosphine groups, being strong electron donors, can influence the reactivity of the metal catalyst. researchgate.net

Density functional theory (DFT) calculations on related Josiphos-palladium systems have suggested that the ligand backbone can exhibit conformational flexibility, allowing it to adapt to the steric demands of the transition state, which can be a key factor in achieving high reactivity and selectivity. researchgate.net The interplay between the steric hindrance provided by the bulky phosphine groups and the conformational adaptability of the ferrocene backbone is a defining feature of the Josiphos ligand family and is central to the high performance of this compound in a range of catalytic transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Negishi couplings. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table: Catalytic Applications of Josiphos Ligands

| Reaction Type | Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Ref. |

| Enamide Hydrogenation | [Ru(Josiphos)] | N/A | N/A | Chiral Amine | >99 | >99 | wikipedia.org |

| Imine Hydrogenation | [Ir(Josiphos)] | Imine | H₂ | (S)-Metolachlor | 100 | 79 | sigmaaldrich.com |

| Heteroarene Hydrogenation | [Ir(Josiphos)] | Quinoxaline derivative | H₂ | Tetrahydroquinoxaline derivative | N/A | 97 | sigmaaldrich.com |

| Hydroformylation | [Rh(Josiphos)] | Styrene | CO/H₂ | Chiral Aldehyde | N/A | up to 78 | sigmaaldrich.com |

| Conjugate Reduction | Cu/Josiphos | β-aryl α,β-unsaturated lactone | PMHS | Chiral Lactone | 60-97 | 95-99 | wikipedia.org |

Role of Diphosphine Moiety Characteristics

The diphosphine moiety of this compound, consisting of a dicyclohexylphosphino group and a di-tert-butylphosphino group, plays a pivotal role in defining its catalytic efficacy. The nature of the substituents on the phosphorus atoms directly influences the steric and electronic environment around the metal center to which the ligand coordinates.

The dicyclohexylphosphino and di-tert-butylphosphino groups are both characterized by their significant steric bulk. This steric hindrance is a critical factor in creating a well-defined chiral pocket around the metal catalyst, which in turn controls the stereochemical outcome of a reaction. The bulky substituents can dictate the binding orientation of the substrate, leading to high levels of enantioselectivity. rsc.org

From an electronic standpoint, these alkylphosphine groups are strong σ-donors. This electron-donating ability increases the electron density at the metal center, which can enhance the catalytic activity in various reactions, including oxidative addition steps in cross-coupling cycles. The specific combination of dicyclohexyl and di-tert-butyl groups in SL-J009-2 provides a unique balance of these steric and electronic effects, making it a highly effective ligand in numerous palladium-catalyzed reactions such as Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions. chemicalbook.comsigmaaldrich.com

| Phosphine Group | Key Characteristics | Influence on Catalysis |

|---|---|---|

| Dicyclohexylphosphino | High steric bulk, strong σ-donor | Contributes to creating a defined chiral pocket, enhances catalytic activity. |

| Di-tert-butylphosphino | Very high steric bulk, strong σ-donor | Enhances enantioselectivity and catalyst stability. |

Impact of Steric and Electronic Properties of the Ferrocenyl Backbone and Side Chains

The ferrocenyl backbone is a defining feature of the Josiphos ligand family, providing a rigid and chiral scaffold that is essential for the ligand's performance. nih.gov The inherent planar chirality of the substituted ferrocene unit, combined with the carbon stereocenter in the ethyl side chain, creates a unique and highly effective chiral environment. wikipedia.org

| Structural Feature | Steric Impact | Electronic Impact |

|---|---|---|

| Ferrocenyl Backbone | Provides a rigid, bulky, and chiral scaffold. | Acts as an electron-donating group, increasing electron density at the metal center. |

| Ethyl Side Chain | Contributes to the chiral environment and influences the orientation of the phosphine group. | Positions the di-tert-butylphosphino group for effective interaction with the metal center. |

Applications of Josiphos Sl J009 2 Type Ligands in Asymmetric Catalysis

Enantioselective Hydrogenation Reactions

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. Josiphos ligands, in combination with transition metals such as rhodium, iridium, and ruthenium, have been successfully employed in the hydrogenation of a range of unsaturated substrates.

Hydrogenation of Imines (e.g., for Agro-chemical Production)

The enantioselective hydrogenation of imines is a critical step in the synthesis of many biologically active compounds, including agrochemicals. One of the most prominent industrial applications of Josiphos ligands is in the production of the herbicide (S)-metolachlor. This process involves the iridium-catalyzed asymmetric hydrogenation of an imine. The use of a Josiphos ligand is crucial for achieving high catalytic activity and enantioselectivity on a large scale. This industrial process produces over 10,000 tons of (S)-metolachlor annually, showcasing the robustness and efficiency of the Josiphos ligand family in imine hydrogenation. sigmaaldrich.com While the specific ligand used in the commercial process is a closely related Josiphos variant, this application highlights the potential of ligands like SL-J009-2 in this transformation.

More broadly, Josiphos-type ligands have been explored in the iridium-catalyzed asymmetric hydrogenation of various acyclic aromatic N-aryl imines, affording the corresponding chiral amines in high yields and with excellent enantioselectivities. researchgate.net For instance, Josiphos-type binaphane ligands have demonstrated high efficiency in this transformation. researchgate.net

A novel development in this area involves the combination of a Josiphos ligand with a spirobiindane scaffold. This "Spiro-Josiphos" ligand, when used in iridium-catalyzed asymmetric hydrogenation, has shown excellent catalytic activity and high enantioselectivity (up to 99% ee) for a broad range of C=N substrates, further expanding the utility of Josiphos-type ligands in the synthesis of chiral amines. tcichemicals.com

Asymmetric Transfer Hydrogenation of Enamidophosphonates

Hydrogenation of Substituted Acetamidoacrylates, Enol Acetates, and β-Ketoesters

Josiphos-type ligands have demonstrated significant success in the rhodium-catalyzed enantioselective hydrogenation of various functionalized olefins.

Substituted Acetamidoacrylates: The rhodium-catalyzed hydrogenation of methyl acetamidoacrylate (MAA) using Josiphos ligands bearing an imidazolium (B1220033) tag has been shown to be highly efficient, achieving high enantioselectivity. rsc.org

Enol Acetates: While specific data for Josiphos SL-J009-2 is limited, the broader class of chiral phosphine (B1218219) ligands, such as PennPhos, has been successfully used in the highly enantioselective hydrogenation of cyclic enol acetates with rhodium catalysts, achieving up to 99% ee. nih.gov

β-Ketoesters: The asymmetric hydrogenation of β-ketoesters is a key transformation for accessing chiral β-hydroxy esters, which are valuable building blocks in organic synthesis. Ruthenium complexes of chiral diphosphine ligands are particularly effective for this reaction. researchgate.net Although specific performance data for this compound is not detailed in the available literature, the structural features of Josiphos ligands make them strong candidates for this type of transformation. For example, Ru-(S)-SunPhos, a biaryl phosphine ligand, has achieved up to 99.9% ee in the hydrogenation of β-ketophosphonates. nih.gov

Table 1: Enantioselective Hydrogenation with Josiphos-Type Ligands

| Substrate Type | Catalyst System | Achieved Enantioselectivity (ee) | Reference |

| Imines | Ir-Josiphos type | High | |

| Imines | Ir/Spiro-Josiphos | up to 99% | tcichemicals.com |

| Methyl Acetamidoacrylate | Rh/Imidazolium-tagged Josiphos | High | rsc.org |

| Cyclic Enol Acetates | Rh-PennPhos | up to 99% | nih.gov |

| β-Ketophosphonates | Ru-(S)-SunPhos | up to 99.9% | nih.gov |

Stereoselective Hydrogenation of Alkenes

The stereoselective hydrogenation of alkenes is a fundamental reaction in organic synthesis. The effectiveness of a catalyst system often depends on the substitution pattern of the alkene. While rhodium and ruthenium catalysts with diphosphine ligands are often optimal for olefins with coordinating functional groups, iridium catalysts are frequently preferred for non-chelating alkenes. Josiphos ligands are versatile and have been used in the hydrogenation of various C=C bonds. sigmaaldrich.com

Asymmetric Hydrogenation of 2-Substituted 1,4-Benzodioxines

The asymmetric hydrogenation of 2-substituted 1,4-benzodioxines provides access to chiral 1,4-benzodioxanes, which are privileged structures in medicinal chemistry. While specific studies employing this compound for this transformation are not prominent in the searched literature, the development of catalytic systems for this reaction is an area of ongoing research.

Asymmetric Carbon-Carbon Coupling Reactions

This compound is a component of a third-generation palladium precatalyst, often referred to as a G3-palladacycle. sigmaaldrich.comsigmaaldrich.com These catalysts are known for their high activity and stability, facilitating a variety of carbon-carbon bond-forming reactions. The Josiphos ligand plays a crucial role in the efficiency and selectivity of these transformations.

The palladacycle containing this compound is suitable for a range of cross-coupling reactions, including: sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemscene.com

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgyonedalabs.com It is a versatile method for synthesizing biaryls, vinylarenes, and polyolefins.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form carbon-nitrogen bonds. wikipedia.orglibretexts.org Josiphos ligands are known to be effective in this reaction.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

Hiyama Coupling: This is a palladium-catalyzed cross-coupling reaction between an organosilicon compound and an organohalide.

Negishi Coupling: This reaction couples an organozinc compound with an organohalide.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide.

Table 2: Cross-Coupling Reactions Catalyzed by this compound Palladacycle

| Reaction Name | Reactant 1 | Reactant 2 | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Organoboron Compound | Organohalide | C-C | sigmaaldrich.comsigmaaldrich.comlibretexts.orgyonedalabs.com |

| Buchwald-Hartwig Amination | Amine | Aryl Halide | C-N | sigmaaldrich.comsigmaaldrich.comwikipedia.orglibretexts.org |

| Heck Reaction | Unsaturated Halide | Alkene | C-C | sigmaaldrich.comsigmaaldrich.com |

| Hiyama Coupling | Organosilicon Compound | Organohalide | C-C | sigmaaldrich.comsigmaaldrich.com |

| Negishi Coupling | Organozinc Compound | Organohalide | C-C | sigmaaldrich.comsigmaaldrich.com |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | C-C | sigmaaldrich.comsigmaaldrich.com |

| Stille Coupling | Organotin Compound | Organohalide | C-C | sigmaaldrich.comsigmaaldrich.com |

Ruthenium-Catalyzed Carbonyl Allylations

Ruthenium complexes incorporating Josiphos-type ligands have proven to be highly effective catalysts for the asymmetric allylation of carbonyl compounds. These reactions are fundamental for the construction of chiral homoallylic alcohols, which are valuable building blocks in the synthesis of natural products and pharmaceuticals.

Carbonyl Siloxy-Crotylation via Hydride Shift Mechanism

A significant advancement in ruthenium-catalyzed carbonyl additions is the diastereo- and enantioselective coupling of propargyl ethers with alcohols. Research has demonstrated that a chiral ruthenium(II) complex modified with the Josiphos ligand SL-J009-1 can effectively catalyze the C-C coupling of triisopropylsilyl (TIPS)-protected propargyl ether with various primary alcohols. wikipedia.orgrsc.org This reaction proceeds through a novel 1,2-hydride shift mechanism, converting the metal-bound alkyne into a π-allyl intermediate without the formation of an allene (B1206475), to yield products of siloxy-crotylation with excellent control over regio-, anti-diastereo-, and enantioselectivity. wikipedia.orgrsc.org

The reaction provides access to 1,4-diols after a subsequent deprotection-reduction sequence. wikipedia.org The versatility of this method is showcased by its application to a range of primary alcohols, delivering the desired products in good yields and high stereoselectivity. wikipedia.orgrsc.org For instance, the reaction of various primary alcohols with TIPS-propargyl ether in the presence of the Ru-Josiphos catalyst afforded the corresponding products with high enantiomeric excess (ee). wikipedia.orgrsc.org

Table 1: Ruthenium-Catalyzed Siloxy-Crotylation of Primary Alcohols with TIPS-Propargyl Ether

| Entry | Primary Alcohol | Product | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | 3-phenylpropan-1-ol | anti-3-(triisopropylsilyloxy)-1,5-diphenylpent-1-en-4-ol | 85 | >20:1 | 96 |

| 2 | (E)-cinnamyl alcohol | (1E,5E)-1,7-diphenyl-3-(triisopropylsilyloxy)hepta-1,5-dien-4-ol | 78 | >20:1 | 95 |

| 3 | 3-cyclohexylpropan-1-ol | 1-cyclohexyl-5-(triisopropylsilyloxy)hex-4-en-3-ol | 82 | >20:1 | 97 |

Data sourced from references wikipedia.orgrsc.org. Yields are for the isolated product after silyl (B83357) deprotection and reduction. Diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by analysis of the siloxy-crotylation product.

C-Allylation with Gaseous Allene

The direct use of abundant petrochemical feedstocks like gaseous allene for C-C bond formation represents a highly atom-economical approach. Iodide-bound ruthenium-Josiphos complexes have been successfully employed to catalyze the redox-neutral C-C coupling of primary alcohols with gaseous allene (propadiene) to generate enantiomerically enriched homoallylic alcohols. rsc.orgresearchgate.net In the optimization of this reaction, while another Josiphos ligand ultimately proved superior, SL-J009-1 was among the ligands screened and demonstrated catalytic activity. rsc.org The process operates via a hydrogen auto-transfer mechanism, where the primary alcohol is transiently oxidized to the corresponding aldehyde, which then undergoes allylation. rsc.orgresearchgate.net

This methodology is notable for its broad substrate scope, tolerating various functional groups and even primary alcohols with adjacent branched alkyl groups. rsc.org A key advantage is the kinetic preference for the dehydrogenation of primary alcohols, allowing for chemoselective C-C coupling in the presence of unprotected secondary alcohols. rsc.orgnih.gov

Table 2: Ruthenium-Josiphos-Catalyzed C-Allylation of Primary Alcohols with Gaseous Allene

| Entry | Primary Alcohol | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 3-Phenylpropan-1-ol | 1-Phenyl-5-hexen-3-ol | 86 | 90 |

| 2 | 4-Methylpentan-1-ol | 7-Methyl-1-octen-4-ol | 82 | 91 |

| 3 | Geraniol | (E)-3-allyl-7-methylocta-1,6-dien-4-ol | 75 | 89 |

Data sourced from reference rsc.org. Reactions were performed with a Ru-Josiphos catalyst system. The reported yields and enantiomeric excess (ee) are for the isolated homoallylic alcohol products.

Nickel-Catalyzed Asymmetric Hydromonofluoromethylation of 1,3-Enynes

The introduction of a monofluoromethyl (CH₂F) group into organic molecules is of significant interest in medicinal chemistry. An unprecedented nickel-catalyzed regio- and enantioselective hydromonofluoromethylation of 1,3-enynes has been developed to access valuable monofluoromethyl-tethered chiral allenes. acs.org This method represents the first application of low-cost, earth-abundant nickel catalysis for the asymmetric 1,4-hydrofunctionalization of 1,3-enynes. acs.org

In this transformation, Josiphos SL-J009-1 (referred to as L10 in the study) was identified as an effective ligand for certain substrates. acs.org For instance, in the case of aliphatic 1,3-enynes, the use of SL-J009-1 led to the formation of the desired chiral allenes with high enantioselectivity. acs.org The reaction proceeds with excellent functional group tolerance under mild conditions. acs.org

Table 3: Nickel-Catalyzed Asymmetric Hydromonofluoromethylation of a 1,3-Enyne

| Entry | Substrate (1,3-Enyne) | Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 1-Cyclohexyl-4-phenylbut-1-en-3-yne | (S)-Difluorphos (L9) | 85 | 80 |

| 2 | 1-Cyclohexyl-4-phenylbut-1-en-3-yne | Josiphos SL-J009-1 (L10) | 75 | 92 |

Data sourced from reference acs.org. The reaction utilizes fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) as the monofluoromethyl source.

Cobalt-Catalyzed Asymmetric Addition Reactions

Cobalt catalysis has emerged as a powerful tool for enantioselective transformations. A notable application involving a Josiphos-type ligand is the enantioselective cobalt-catalyzed hydrosilylation/cyclization of 1,6-enynes. nih.gov A catalyst generated in situ from Co(acac)₂ and (R,Sₚ)-Josiphos effectively promotes the reaction of a wide range of oxygen-, nitrogen-, and carbon-tethered 1,6-enynes with various hydrosilanes. nih.gov

This process affords chiral organosilane products in high yields and with outstanding enantioselectivities, often exceeding 99% ee. nih.gov The resulting chiral organosilanes are versatile intermediates that can be stereospecifically converted into a variety of chiral five-membered heterocyclic compounds. nih.gov

Table 4: Cobalt-Josiphos-Catalyzed Asymmetric Hydrosilylation/Cyclization of 1,6-Enynes

| Entry | 1,6-Enyne Substrate | Hydrosilane | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | N-allyl-N-(prop-2-yn-1-yl)tosylamide | Ph₂SiH₂ | (S)-1-tosyl-4-((diphenylsilyl)methyl)-3-methylenepyrrolidine | 95 | >99 |

| 2 | Diallyl malonate | Ph₂SiH₂ | Diethyl (S)-4-((diphenylsilyl)methyl)-3-methylenecyclopentane-1,1-dicarboxylate | 98 | 99 |

| 3 | O-allyl propargyl ether | Ph₂SiH₂ | (S)-4-((diphenylsilyl)methyl)-3-methylenetetrahydrofuran | 96 | 99 |

Data sourced from reference nih.gov. Reactions were catalyzed by Co(acac)₂ and (R,Sₚ)-Josiphos.

Copper-Catalyzed Enantioselective Conjugate Addition

Copper-catalyzed asymmetric conjugate addition (ACA) is a fundamental method for the formation of C-C and C-heteroatom bonds. Josiphos ligands have demonstrated considerable success in this area, particularly in reactions involving extended Michael acceptors. acs.org For example, in the sequential 1,6- and 1,4-ACA to polyenic thioesters, a Josiphos ligand (L9 in the study) in combination with CuBr·SMe₂ was used for the 1,4-addition step. acs.org This strategy allowed for the synthesis of either anti or syn 1,3-deoxypropionate units with good enantioselectivities (85–92% ee), depending on the enantiomer of the Josiphos ligand employed. acs.org

Furthermore, in the conjugate addition of trimethylaluminium to nitrodienoates, a catalytic system composed of copper thiophene-2-carboxylate (B1233283) (CuTC) and a Josiphos ligand (L9) provided the desired 1,6-adducts with high regioselectivity and enantioselectivities up to 91% ee. acs.org

Table 5: Copper-Josiphos-Catalyzed Asymmetric Conjugate Addition

| Reaction Type | Michael Acceptor | Nucleophile | Product Type | ee (%) |

|---|---|---|---|---|

| 1,4-ACA | α,β-Unsaturated Thioester | Grignard Reagent | anti/syn 1,3-Deoxypropionate | 85-92 |

| 1,6-ACA | Nitrodienoate | Trimethylaluminium | γ,δ-Unsaturated Nitroalkane | up to 91 |

Data sourced from reference acs.org. The specific Josiphos ligand used was designated as L9 in the reference.

Other Enantioselective Transformations

The utility of this compound and its related family members extends beyond the aforementioned reactions. The palladacycle pre-catalyst, this compound-G3-palladacycle, is commercially available and finds application in a variety of palladium-catalyzed cross-coupling reactions. dicp.ac.cnsigmaaldrich.com These include Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings, as well as Buchwald-Hartwig aminations. dicp.ac.cnsigmaaldrich.com While specific performance data for SL-J009-2 in each of these reactions is dispersed throughout the literature, the broad applicability of its palladacycle form underscores its importance as a versatile pre-catalyst. dicp.ac.cnsigmaaldrich.com

Moreover, the broader Josiphos ligand family is instrumental in other key transformations. Asymmetric hydrogenations of C=C, C=O, and C=N bonds are classic applications where Josiphos ligands, in combination with rhodium or iridium, consistently provide high enantioselectivities. wikipedia.org For example, the iridium-catalyzed asymmetric hydrogenation of various imines and N-heteroarenes using novel spiro-Josiphos ligands has been shown to achieve excellent catalytic activity and enantioselectivities up to 99% ee. acs.orgacs.org These examples further illustrate the widespread impact and versatility of the Josiphos ligand framework in asymmetric catalysis.

Applications of Josiphos Sl J009 2 Type Ligands in Cross Coupling Reactions Via Transition Metal Complexes

Buchwald-Hartwig Amination and Carbon-Nitrogen (C-N) Bond Formation

The Buchwald-Hartwig amination, a palladium-catalyzed reaction to form carbon-nitrogen bonds, is a cornerstone of modern pharmaceutical and materials science research. The efficiency and scope of this transformation are heavily reliant on the choice of ligand. Sterically demanding and electron-rich phosphine (B1218219) ligands have proven to be particularly effective.

The Josiphos ligand family, including variants like SL-J009-2, falls into the category of bidentate bisphosphine ligands that have been instrumental in advancing Buchwald-Hartwig amination. researchgate.net These ligands are known to facilitate the coupling of a wide range of amines with aryl halides. acs.org Specifically, hindered Josiphos ligands, in combination with palladium, have enabled challenging transformations such as the first couplings of ammonia (B1221849) with aryl halides to produce primary arylamines. nih.gov For instance, the reaction of a bromoarene with excess ammonia in DME, catalyzed by a palladium-Josiphos system, can yield the primary amine in significant yields with high selectivity over the formation of secondary amines. nih.gov

Research by Bristol-Myers Squibb highlighted the use of Josiphos ligands with DBU as a base and NaTFA as a salt additive for Buchwald-Hartwig aminations, addressing the challenges of using insoluble inorganic bases on a larger scale. chemrxiv.org Furthermore, computational studies on the Pd-Josiphos catalyzed amination of aryl halides with ammonia have provided deeper insights into the reaction mechanism, evaluating the role of the chelate phosphine and the base in the catalytic cycle. acs.org The Josiphos SL-J009-2 ligand, often supplied as a G3 palladacycle, is recognized for its utility in these C-N bond-forming reactions, offering high stability and solubility in common organic solvents. mdpi.commdpi.com

Table 1: Representative Buchwald-Hartwig Amination with a Hindered Josiphos Ligand

| Aryl Halide Substrate | Amine | Catalyst System | Solvent | Yield (%) | Selectivity (Primary:Secondary) | Reference |

| Unhindered Bromoarene | Ammonia | Palladium / Hindered Josiphos | DME | 86 | 17:1 | nih.gov |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is one of the most widely used cross-coupling methods. The performance of the palladium catalyst in this reaction is profoundly influenced by the supporting ligand. Ferrocenyl phosphines, the class to which this compound belongs, have emerged as powerful ligands for Suzuki-Miyaura couplings, particularly for challenging substrates like aryl chlorides. liv.ac.uk

Palladium complexes incorporating Josiphos-type ligands have been shown to be effective in the Suzuki-Miyaura reaction. ijpcsonline.com The this compound-G3-palladacycle is explicitly marketed for its efficacy in this transformation. researchgate.net The steric bulk and electron-donating properties of ligands like this compound are crucial for promoting the oxidative addition of less reactive aryl chlorides and facilitating the subsequent steps of the catalytic cycle.

Heck Cross-Coupling

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental method for the synthesis of substituted alkenes. nih.gov Palladacycles, which are stable precatalysts, have been extensively reviewed for their application in Heck reactions. mdpi.com The this compound ligand is frequently offered as a G3 palladacycle, a type of precatalyst known to generate highly active Pd(0) species suitable for Heck couplings. researchgate.netliv.ac.uk The stability and activity of these palladacycle catalysts often allow for efficient reactions with a variety of substrates under defined conditions. nih.gov

Hiyama and Negishi Cross-Couplings

The Hiyama coupling involves the reaction of organosilanes with organic halides, while the Negishi coupling utilizes organozinc reagents. ijpcsonline.comnih.gov Both are important C-C bond-forming reactions that benefit from effective palladium catalysts. The this compound-G3-palladacycle is listed as a suitable catalyst for both Hiyama and Negishi cross-coupling reactions. researchgate.net The robust nature of this catalyst system is advantageous for these transformations, which often require specific activation conditions. For instance, Negishi couplings of aryl chlorides have been highlighted as an application for catalysts bearing Josiphos-type ligands. nih.gov

Sonogashira and Stille Cross-Couplings

The Sonogashira coupling (alkyne and organic halide) and Stille coupling (organotin and organic halide) are vital for the synthesis of alkynes and complex organic structures, respectively. The this compound-G3-palladacycle is also indicated for use in both of these reactions. researchgate.netliv.ac.uk The steric and electronic properties of bulky phosphine ligands are known to influence the efficiency of Sonogashira couplings. researchgate.netresearchgate.netnih.gov Similarly, the performance of palladium catalysts in Stille reactions is dependent on the ligand sphere.

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Coupling Reactions

Beyond C-N and C-C bond formation, palladium catalysts are also employed in the construction of carbon-heteroatom bonds, such as C-O and C-S linkages. These reactions are crucial for synthesizing diaryl ethers and thioethers. The Josiphos SL-J009-1 palladacycle, a close analogue of SL-J009-2, has been utilized for catalytic C-S coupling reactions. acs.org Furthermore, catalysts based on Josiphos palladacycles are promoted for C-O coupling reactions, especially between electron-deficient phenols and functionalized heteroaryl chlorides. mdpi.comijpcsonline.com A fourth-generation catalyst system based on a hindered Josiphos ligand has shown dramatically improved performance in the coupling of both aliphatic and aromatic thiols with chloroarenes, highlighting the potential of this ligand class in C-S bond formation. nih.gov

Mechanistic Insights and Computational Studies Pertaining to Josiphos Sl J009 2 Catalysis

Experimental Mechanistic Investigations

Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the pathways of hydrogen atoms. In the context of catalysis involving Josiphos-type ligands, deuterium labeling studies have been instrumental in understanding the intimate details of the hydrogenation process. For instance, in studies of rhodium-catalyzed asymmetric hydrogenation, the use of deuterium gas (D2) or deuterated solvents can help to distinguish between different proposed mechanistic pathways, such as the dihydride and unsaturated routes.

While specific deuterium labeling studies focusing exclusively on Josiphos SL-J009-2 are not extensively documented in publicly available literature, insights can be drawn from studies on closely related Josiphos ligands and their rhodium complexes. For example, in the investigation of dinuclear rhodium(III) complexes with Josiphos ligands, dissolving a catalyst precursor in deuterated acetonitrile (B52724) led to the formation of a new Rh(III) monohydride species, which was identified by NMR spectroscopy. nih.gov This observation suggests the involvement of solvent molecules in the activation of the catalyst and the formation of active hydride species.

Furthermore, in the asymmetric hydrogenation of enamides catalyzed by rhodium-BisP* complexes, a significant decrease in enantiomeric excess was observed when hydrogen was replaced with HD or D2. nih.gov This isotopic effect points towards the involvement of hydrogen in the stereodetermining step of the reaction. Such studies, while not directly on SL-J009-2, provide a framework for understanding the potential mechanistic behavior of this ligand in similar catalytic systems. The general consensus from these types of experiments on related systems is that the oxidative addition of hydrogen to the rhodium center is a key step in the catalytic cycle.

Analysis of Reaction Kinetics and Transition States

The kinetics of a catalytic reaction provide crucial information about the reaction rates, the influence of substrate and catalyst concentrations, and the nature of the rate-determining step. In the context of this compound catalyzed reactions, kinetic analyses have shed light on the stability of the catalyst and the factors influencing enantioselectivity.

One study involving the Rh(I)-catalyzed asymmetric transfer hydrogenation of α-enamidophosphonates using this compound observed an erosion of enantiomeric purity over time. nih.gov The enantiomeric excess was high at the initial stages of the reaction but decreased as the reaction progressed, suggesting the presence of reversible steps in the reaction mechanism that could lead to racemization of the product. nih.gov This highlights the dynamic nature of the catalytic system and the importance of reaction time in achieving optimal stereoselectivity.

Kinetic studies on related Rh-phosphine catalyzed asymmetric hydrogenations have often pointed to the oxidative addition of hydrogen as the rate-determining step. nih.gov The reaction rate is typically first-order in both the catalyst and hydrogen concentration, while the order with respect to the substrate can vary depending on the specific system. uit.no The analysis of transition states, often in conjunction with computational studies, helps to identify the lowest energy pathway and the origin of enantioselectivity. For Josiphos-type ligands, the chiral pocket created by the ligand around the metal center is believed to favor the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer.

| Substrate | Ligand Type | Rate Order (Catalyst) | Rate Order (H2) | Rate Order (Substrate) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 2-Pyridyl-Substituted Alkenes | Generic Rh-phosphine | 1 | 1 | Variable | Reversible substrate binding followed by rate-determining H2 addition. | nih.gov |

| Prochiral Enamides | (R,R)-iPrDuPhos (Bisphosphine) | 1 | 1 | 0 | Irreversible H2 addition is rate- and selectivity-determining. | uit.noresearchgate.net |

| Aryl- and Alkyl-Substituted Enamides | Rh-BisP* | - | - | - | Formation of diastereomeric catalyst-substrate complexes. | nih.gov |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining detailed mechanistic insights into complex catalytic reactions that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

In the context of asymmetric hydrogenation, DFT studies on related systems have supported an unsaturated pathway where the oxidative addition of H2 to the catalyst-substrate complex is the rate- and enantioselectivity-determining step. uit.no These calculations can rationalize the observed enantioselectivity by comparing the energies of the transition states leading to the major and minor enantiomers. The lower energy transition state corresponds to the preferentially formed product.

While specific DFT studies solely on this compound are not abundant in the literature, the general principles derived from studies on similar ligands are applicable. These computational models consistently highlight the crucial role of the ligand's steric and electronic properties in controlling the catalytic outcome.

| Reaction Type | Catalyst System | Calculated Parameter | Value (kcal/mol) | Significance | Reference |

|---|---|---|---|---|---|

| Intramolecular [2+2+2] Cycloaddition | Rh-complex | Activation Free Energy Barrier | 32.1 | Determines the turnover frequency of the catalytic cycle. | rsc.org |

| Asymmetric Hydrogenation of Enamides | Co-(R,R)-QuinoxP* | Relative Free Energy of Transition States | - | Difference in energy between diastereomeric transition states determines enantioselectivity. | researchgate.net |

Modeling of Ligand Electronic and Steric Effects

The catalytic performance of this compound is intricately linked to the electronic and steric properties of the ligand. The dicyclohexylphosphino and di-tert-butylphosphino groups on the ferrocene (B1249389) backbone create a unique chiral environment around the metal center.

Electronic Effects: The phosphine (B1218219) groups are Lewis bases that donate electron density to the metal center. The electron-donating ability of the phosphine groups influences the reactivity of the metal complex. More electron-rich metal centers can, for example, accelerate the rate of oxidative addition. The electronic properties of phosphine ligands can be quantified using parameters like the Tolman Electronic Parameter (TEP) or computationally derived values such as the minimum electrostatic potential (Vmin). While specific values for SL-J009-2 are not always reported in isolation, comparative studies across the Josiphos family show a range of electronic properties based on the substituents on the phosphorus atoms. rsc.org

Steric Effects: The bulky cyclohexyl and tert-butyl groups on SL-J009-2 impose significant steric hindrance around the metal center. This steric bulk is crucial for creating a well-defined chiral pocket that controls the stereochemical outcome of the reaction. Steric parameters like the Tolman cone angle and the percent buried volume (%Vbur) are used to quantify the steric influence of ligands. For Josiphos-type ligands, the combination of planar chirality from the ferrocene backbone and the chirality at the carbon atom bearing the phosphine groups leads to a highly effective asymmetric environment. DFT calculations on related systems have shown that steric repulsion between the ligand and the substrate in the transition state is a key factor in determining enantioselectivity. researchgate.net

The interplay of these electronic and steric effects is what makes this compound a highly effective ligand in asymmetric catalysis, allowing for precise control over both reactivity and selectivity. scbt.com

Structure Activity Relationships and Ligand Design Principles for Josiphos Sl J009 2 Type Ligands

Impact of Phosphine (B1218219) Substituents on Catalytic Activity and Selectivity

The nature of the two distinct phosphine groups, PR¹₂ and PR²₂, on the Josiphos scaffold is a primary determinant of the ligand's catalytic behavior. The substituents R¹ and R² allow for precise tuning of both steric hindrance and electronic properties, which in turn profoundly influences catalytic activity and, most importantly, enantioselectivity. scbt.com

Research into Josiphos-type ligands has demonstrated that modifying these phosphine substituents is a key strategy for optimizing a catalyst for a specific reaction. rsc.org The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density at the metal center, affecting substrate activation and the stability of catalytic intermediates. For instance, in copper-catalyzed 1,2-additions of Grignard reagents to enones, ligands with electron-donating groups on the diarylphosphine moiety showed similar enantioselectivity (90% ee) to the standard rev-Josiphos. rsc.org Conversely, the introduction of electron-withdrawing groups led to a significant drop in performance, yielding results comparable to an uncatalyzed reaction. rsc.org

Steric hindrance is equally critical. Increasing the steric bulk of the phosphine substituents can create a more defined and constrained chiral pocket around the metal center, which can enhance enantioselectivity by forcing a specific substrate approach. However, excessive steric bulk can also impede catalysis. A study on rev-Josiphos-type ligands found that a considerable decrease in enantioselectivity occurred when the steric encumbrance of the ligands was significantly increased. rsc.org Yet, a careful balance can be beneficial; a ligand featuring bulky tert-butyl groups on the diarylphosphine moiety provided higher regio- and enantioselectivities in certain reactions compared to the standard Cu-rev-Josiphos. rsc.org

The following table summarizes the effect of different phosphine substituents on the enantioselectivity of a Cu-catalyzed 1,2-addition of iBuMgBr to an enone, as a representative example of these effects.

| Ligand Type | Key Substituent Feature | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|

| Cu-rev-Josiphos (Standard) | Baseline | 90% | rsc.org |

| Cu-L1 | Electron-donating groups | ~90% | rsc.org |

| Cu-L2 | Electron-withdrawing groups | No effective catalysis | rsc.org |

| Cu-L3 | Increased steric bulk | Decreased ee% vs. standard | rsc.org |

| Cu-L4 | Bulky tert-butyl groups | Higher regio- and enantioselectivity vs. standard | rsc.org |

Influence of Ferrocene (B1249389) Backbone Modifications

The ferrocene unit is not merely a passive scaffold but an active component in defining the ligand's catalytic properties. researchgate.net Its unique three-dimensional structure, stability, and planar chirality are fundamental to the success of Josiphos ligands. acs.org Ferrocene is readily available, stable under various conditions, and amenable to a wide range of derivatization strategies, making it an exceptional building block for ligand design. acs.org

Modifications to the ferrocene backbone itself, beyond the phosphine substituents, offer another avenue for catalyst optimization. These modifications can include:

Introducing substituents on the cyclopentadienyl (B1206354) (Cp) rings : Adding bulky groups to the Cp rings can increase the steric congestion around the metal center, further refining the chiral environment and potentially improving enantioselectivity. researchgate.net This strategy aims to influence the spatial arrangement of the phosphine groups and control the substrate's approach to the catalytic site.

Altering the biferrocenyl structure : In related ligand families, linking two ferrocene units to create a biferrocenyl backbone has been shown to affect the ligand bite angle, a critical parameter in many catalytic cycles. acs.org

The inherent planar chirality of the substituted ferrocene core is a defining feature. This, combined with the central chirality at the carbon atom of the ethyl side chain, creates a well-defined and rigid chiral environment that is effectively transferred to the catalytic center during a reaction. researchgate.net The favorable stereoelectronic parameters of the ferrocene unit are a key reason for its widespread use and success in ligand design. acs.org

Development of Next-Generation Josiphos Ligands (e.g., G3 variants)

The evolution of catalyst technology has led to the development of next-generation catalyst systems, or "precatalysts," designed for improved stability, activity, and ease of use. For palladium-catalyzed cross-coupling reactions, the Buchwald precatalysts are a prominent example of this advancement. Josiphos ligands like SL-J009-2 have been incorporated into these advanced systems, leading to variants such as Josiphos SL-J009-2-G3-palladacycle .

The "G3" designation refers to the third generation of these palladacycle precatalysts. The key structural modification from the second generation (G2) to the third generation (G3) is the replacement of a chloride anion with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) (OMs) anion. sigmaaldrich-jp.com

This modification offers several significant advantages:

Enhanced Stability and Solubility : G3 precatalysts are air-, moisture-, and thermally-stable solids with good solubility in a wide range of common organic solvents. sigmaaldrich-jp.com

Broader Ligand Scope : The G3 framework can accommodate very bulky and electron-rich phosphine ligands, which might be challenging to incorporate into earlier-generation systems. sigmaaldrich-jp.com

Efficient Catalyst Activation : They allow for the efficient and rapid generation of the active LPd(0) species under mild conditions, often leading to lower required catalyst loadings and shorter reaction times. sigmaaldrich-jp.com

The this compound Pd G3 precatalyst, therefore, combines the proven efficacy of the Josiphos ligand structure with the practical advantages of the G3 palladacycle, making it a robust and highly versatile tool for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

| Precatalyst Generation | Key Structural Feature | Primary Advantages | Reference |

|---|---|---|---|

| G2 | Chloride (Cl⁻) anion | Improved over G1 | sigmaaldrich-jp.com |

| G3 | Methanesulfonate (OMs⁻) anion | Enhanced stability, higher solubility, accommodates bulkier ligands | sigmaaldrich-jp.com |

| G4/G5 | Modified aminobiphenyl scaffold | Higher solubility while maintaining high activity | sigmaaldrich-jp.com |

High-Throughput Experimentation (HTE) for Ligand Optimization

The rational design of ligands is powerful, but discovering the optimal ligand and conditions for a new or challenging chemical transformation can be a complex, multi-variable problem. High-Throughput Experimentation (HTE) has emerged as an indispensable tool for accelerating this optimization process. nih.gov HTE involves running a large number of experiments in parallel, typically in microplate format (e.g., 96-well plates), to rapidly screen a wide chemical space. nih.govchemrxiv.org

For the optimization of catalytic reactions involving Josiphos-type ligands, HTE can be used to systematically and rapidly evaluate the impact of numerous variables, including:

Ligand Structure : A library of Josiphos variants with different phosphine substituents (R¹ and R²) and backbone modifications can be screened simultaneously.

Metal Precursor : Different metal sources can be tested.

Solvents and Bases : A grid of various solvents and bases can be assessed to find the ideal combination. nih.gov

Reaction Temperature and Concentration : These parameters can also be varied across the experimental array.

The typical HTE workflow involves the design of the experimental array, automated dispensing of stock solutions into the well plates, reaction execution, and rapid analysis of the outcome, often using techniques like UPLC-MS. chemrxiv.org This data-rich approach not only identifies the top-performing catalyst system but also provides a deeper understanding of the structure-activity relationships at play. nih.gov By interrogating a large array of conditions, chemists can quickly identify crucial factors, such as finding that a specific, less-common base is optimal for a given ligand, a discovery that might be missed in a more traditional, one-variable-at-a-time approach. nih.gov

Future Perspectives and Research Directions for Josiphos Sl J009 2

Expansion to Novel Catalytic Transformations

While Josiphos ligands are renowned for their application in established reactions, a significant area of future research lies in their application to novel and more challenging catalytic transformations. The unique steric and electronic properties of ligands like Josiphos SL-J009-2, which combine a bulky, electron-rich di-tert-butylphosphine (B3029888) group with a dicyclohexylphosphino moiety on a chiral ferrocene (B1249389) backbone, make them prime candidates for exploring new reactivity.

One such area of expansion is the mono-α-arylation of simple ketones like acetone (B3395972). This reaction is notoriously difficult to control due to the propensity for poly-arylation. However, recent studies have demonstrated that palladium catalytic systems derived from Josiphos ligands can effectively catalyze the mono-α-arylation of acetone at room temperature. acs.org This opens up new avenues for the synthesis of valuable building blocks in medicinal and materials chemistry.

Another promising direction is the arylation of traditionally unreactive C-H bonds. The development of air-stable Ni(II)/Josiphos precatalysts has shown remarkable efficiency in the challenging monoarylation of ammonia (B1221849) and its surrogates with aryl carbamates. chimia.ch These catalysts have also proven effective in the α-arylation of acetone with a variety of aryl electrophiles, including chlorides, carbamates, and pivalates. chimia.ch The success in these transformations suggests that this compound and its derivatives could be instrumental in developing a broader range of C-H functionalization reactions.

Furthermore, the application of Josiphos ligands in dirhodium(II)-catalyzed asymmetric arylations is an emerging field. acs.org A recent study demonstrated that a dirhodium(II)/Josiphos catalyst can achieve highly enantioselective arylation of diketones, leading to the synthesis of axially chiral biaryls. acs.org This novel approach, where the Josiphos ligand acts as an axial ligand to create a chiral environment, expands the utility of these ligands beyond traditional single-metal catalysis.

| Transformation | Catalyst System | Substrates | Key Findings |

| Mono-α-arylation of acetone | Pd/Josiphos-derived ligand | Acetone, Cyclic diaryliodonium salts | Successful mono-arylation at room temperature. acs.org |

| Monoarylation of ammonia | Air-stable Ni(II)/Josiphos | Ammonia, Aryl carbamates | Challenging C-N bond formation achieved with high efficiency. chimia.ch |

| Asymmetric arylation of diketones | Dirhodium(II)/Josiphos | Phenanthrene-9,10-diones, Boronic acids | Highly enantioselective synthesis of axially chiral biaryls. acs.org |

Development of Immobilized or Recoverable Catalytic Systems

A major drawback of homogeneous catalysts, including those based on Josiphos ligands, is the difficulty in separating the catalyst from the reaction products. This not only leads to potential product contamination but also prevents the recycling of the expensive catalyst. Consequently, a significant research effort is directed towards the development of immobilized or recoverable catalytic systems.

The heterogenization of Josiphos-based catalysts onto solid supports is a promising strategy to address these challenges. Research has shown that an immobilized Rh-PPF-PtBu₂ catalyst, a Josiphos-type ligand, exhibited catalytic performance comparable to its homogeneous counterpart in the hydrogenation of both E and Z isomers of a substrate. researchgate.net This demonstrates the feasibility of creating robust and recyclable Josiphos-based catalysts without compromising their activity and selectivity.

Future research in this area will likely focus on:

Exploring different support materials: Investigating a variety of solid supports such as silica, polymers, and magnetic nanoparticles to optimize catalyst loading, stability, and recyclability.

Developing novel immobilization strategies: Moving beyond simple adsorption to covalent tethering or encapsulation of the Josiphos ligand or its metal complex to prevent leaching.

Application in a wider range of reactions: Testing the efficacy of these immobilized catalysts in the various transformations where homogeneous Josiphos catalysts have proven successful.

The development of such systems is crucial for the industrial application of Josiphos-catalyzed reactions, making them more economically viable and environmentally friendly.

Integration with Flow Chemistry and Sustainable Methodologies

The integration of Josiphos-catalyzed reactions with continuous flow technology represents a significant step towards more sustainable and efficient chemical synthesis. Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and high-throughput screening.

A notable example of this integration is the continuous asymmetric hydrogenation of dimethyl itaconate in supercritical carbon dioxide (scCO₂). chimia.ch In this process, a Rhodium catalyst complexed with a Josiphos ferrocenyl ligand was used, achieving an enantioselectivity of 83% ee. chimia.ch The use of scCO₂ as a solvent is particularly advantageous from a sustainability perspective, as it is non-toxic, non-flammable, and easily removed from the product stream.

Future research in this domain will likely focus on:

Broadening the scope of flow reactions: Adapting other Josiphos-catalyzed reactions, such as cross-coupling and C-H functionalization, to continuous flow conditions.

Developing integrated systems: Combining immobilized Josiphos catalysts with flow reactors to create truly continuous and recyclable catalytic processes.

Exploring other sustainable solvents: Investigating the use of other green solvents, such as ionic liquids or bio-derived solvents, in Josiphos-catalyzed flow reactions.

The synergy between Josiphos catalysis and flow chemistry holds immense potential for the development of greener and more efficient manufacturing processes for pharmaceuticals, agrochemicals, and other fine chemicals.

Advanced Spectroscopic and In Situ Characterization of Catalytic Species

A deeper understanding of the structure and mechanism of catalytic species is crucial for the rational design of more efficient catalysts. Future research on this compound and its complexes will increasingly rely on advanced spectroscopic techniques and in-situ characterization methods to probe the catalytic cycle in real-time.

³¹P NMR spectroscopy is a powerful tool for studying the coordination of phosphine (B1218219) ligands like Josiphos to metal centers. Preliminary ³¹P NMR studies of Ni/Josiphos catalyst systems have provided insights into the formation of active Ni(0) species and their stabilization by the ligand and other components in the reaction mixture. chimia.ch Density Functional Theory (DFT) calculations of ³¹P NMR chemical shifts are also being employed to complement experimental data and aid in the structural elucidation of palladium complexes. mdpi.com

In-situ spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, are invaluable for identifying reaction intermediates and understanding the dynamic changes that a catalyst undergoes under working conditions. aspbs.comyoutube.com These methods can provide crucial information about the active sites and the mechanism of catalysis, enabling the development of more robust and selective catalysts.

X-ray crystallography continues to be a vital tool for determining the solid-state structures of Josiphos-metal complexes. The X-ray structures of palladium(II) and platinum(II) complexes with Josiphos ligands have been reported, providing valuable data on bond lengths and angles that influence catalytic activity. researchgate.net

Future research will likely involve a multi-technique approach, combining in-situ spectroscopy, kinetic studies, and computational modeling to build a comprehensive picture of Josiphos-catalyzed reactions. This will facilitate the rational design of new generations of Josiphos ligands with enhanced activity, selectivity, and stability for a wider range of chemical transformations.

Q & A

Q. What are the established protocols for synthesizing Josiphos SL-J009-2, and how can researchers ensure reproducibility?

- Methodological Answer : Follow a stepwise approach: (i) Use palladium-catalyzed asymmetric synthesis under inert atmospheres (e.g., argon), as described in foundational literature. (ii) Optimize reaction parameters (temperature, solvent polarity, ligand-to-metal ratio) systematically. (iii) Include detailed purification steps (e.g., column chromatography, recrystallization) and validate purity via HPLC or elemental analysis. (iv) Document all procedures exhaustively, including deviations, to enable replication .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Q. How should researchers design initial catalytic trials to evaluate this compound in asymmetric reactions?

- Methodological Answer : (i) Select benchmark reactions (e.g., hydrogenation of prochiral alkenes) with established substrates. (ii) Include control experiments (e.g., metal-free or ligand-free conditions) to isolate ligand-specific effects. (iii) Quantify enantiomeric excess (ee) via chiral GC/HPLC and report both conversion and selectivity .

Q. What criteria define reliable catalytic performance data for this compound?

Q. How can researchers integrate this compound into existing mechanistic frameworks?

- Methodological Answer : (i) Perform kinetic studies (e.g., rate dependence on ligand concentration). (ii) Use isotopic labeling or in-situ spectroscopic techniques (e.g., IR, Raman) to probe intermediate species. (iii) Compare findings with analogous phosphine ligands to identify structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictory enantioselectivity outcomes when using this compound in diverse catalytic systems?

- Methodological Answer : (i) Systematically vary substrate electronic/steric properties to map selectivity trends. (ii) Investigate solvent effects (e.g., polarity, coordinating ability) on transition-state stabilization. (iii) Use multivariate statistical analysis (e.g., PCA) to identify dominant variables .

Q. What strategies are effective for optimizing this compound’s stability under industrial-relevant conditions (e.g., high temperature/pressure)?

- Methodological Answer : (i) Conduct accelerated degradation studies with controlled temperature/pressure gradients. (ii) Modify ligand architecture (e.g., electron-withdrawing substituents) to enhance robustness. (iii) Monitor decomposition pathways via mass spectrometry and correlate with catalytic performance .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s catalytic behavior?

Q. What methodologies enable the integration of this compound into multi-catalytic cascade reactions?

- Methodological Answer : (i) Screen compatibility with co-catalysts (e.g., enzymes, organocatalysts) under tandem conditions. (ii) Use compartmentalization strategies (e.g., biphasic systems) to avoid ligand interference. (iii) Employ real-time monitoring (e.g., ReactIR) to optimize sequential reaction steps .

Q. How can researchers balance open-data sharing with intellectual property concerns in collaborative studies involving this compound?

- Methodological Answer :

(i) Use anonymized datasets for public repositories, retaining critical synthesis details internally.

(ii) Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for non-sensitive data.

(iii) Draft collaboration agreements specifying data ownership and publication rights upfront .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.